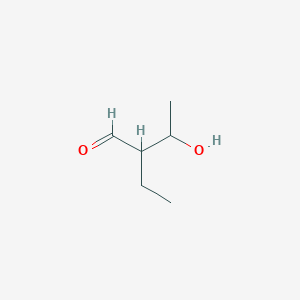
Iron nickel sulfide (Fe9Ni9S16)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron nickel sulfide (Fe9Ni9S16) is a compound that belongs to the family of metal sulfides It is composed of iron, nickel, and sulfur atoms in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron nickel sulfide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and chemical vapor deposition. One common method involves the reaction of iron and nickel salts with a sulfur source under controlled temperature and pressure conditions. For instance, a hydrothermal method might involve mixing iron and nickel nitrates with thiourea in an autoclave, followed by heating at elevated temperatures to form the desired sulfide compound.
Industrial Production Methods: In industrial settings, the production of iron nickel sulfide often involves the use of nickel sulfide concentrates. The conventional process includes smelting the concentrates to remove sulfur and iron, yielding a nickel sulfide melt. This melt is then further processed to obtain the desired iron nickel sulfide compound .
Analyse Chemischer Reaktionen
Types of Reactions: Iron nickel sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, iron nickel sulfide can oxidize to form iron and nickel oxides along with sulfur dioxide.
Reduction: Reducing agents such as hydrogen can convert iron nickel sulfide to its metallic form.
Substitution: Reactions with acids like hydrochloric acid can lead to the formation of iron and nickel chlorides and hydrogen sulfide gas .
Major Products Formed:
- Oxidation: Iron oxide, nickel oxide, sulfur dioxide.
- Reduction: Metallic iron, metallic nickel.
- Substitution: Iron chloride, nickel chloride, hydrogen sulfide.
Wissenschaftliche Forschungsanwendungen
Iron nickel sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen evolution reactions
Biology: Research is ongoing to explore its potential in biological systems, particularly in enzyme mimetics and biosensors.
Medicine: Its unique properties are being investigated for potential use in drug delivery systems and medical imaging.
Industry: Iron nickel sulfide is used in the production of high-performance batteries and supercapacitors due to its excellent electrochemical properties
Wirkmechanismus
The mechanism by which iron nickel sulfide exerts its effects is primarily through its catalytic activity. The compound facilitates various redox reactions by providing active sites for electron transfer. In energy storage applications, iron nickel sulfide enhances the efficiency of charge and discharge cycles by improving the conductivity and stability of the electrode materials .
Vergleich Mit ähnlichen Verbindungen
- Iron(II) sulfide (FeS)
- Nickel sulfide (NiS)
- Iron-nickel alloy (FeNi)
Comparison: Iron nickel sulfide (Fe9Ni9S16) stands out due to its unique stoichiometry and combination of properties from both iron and nickel sulfides. Unlike iron(II) sulfide, which is primarily used in simpler applications, iron nickel sulfide offers enhanced catalytic activity and stability. Compared to nickel sulfide, iron nickel sulfide provides a more balanced electrochemical performance, making it suitable for advanced energy storage applications .
Eigenschaften
CAS-Nummer |
53809-87-3 |
|---|---|
Molekularformel |
Fe9Ni9S16+13 |
Molekulargewicht |
1543.9 g/mol |
IUPAC-Name |
iron(3+);nickel(2+);hexadecasulfide |
InChI |
InChI=1S/9Fe.9Ni.16S/q9*+3;9*+2;16*-2 |
InChI-Schlüssel |
WIVRRAUMYNLCIO-UHFFFAOYSA-N |
Kanonische SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


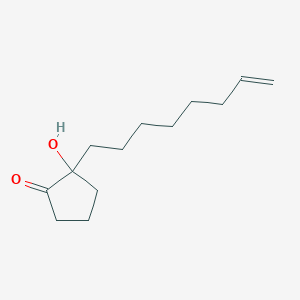
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
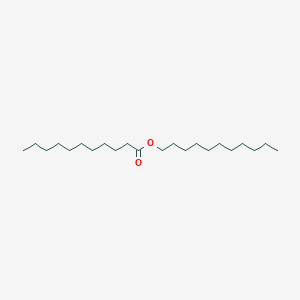
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
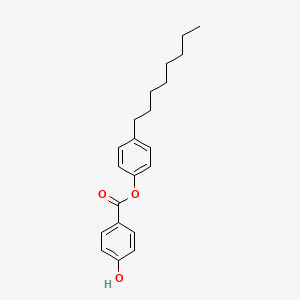
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
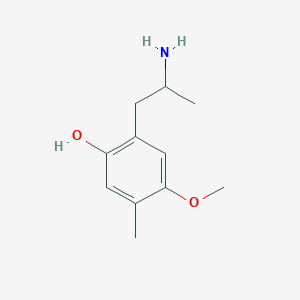
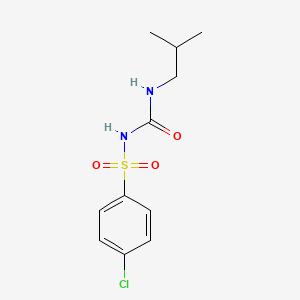

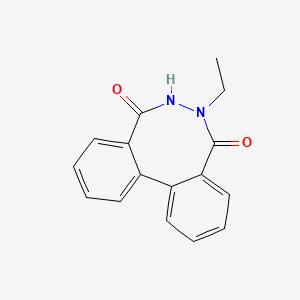
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
